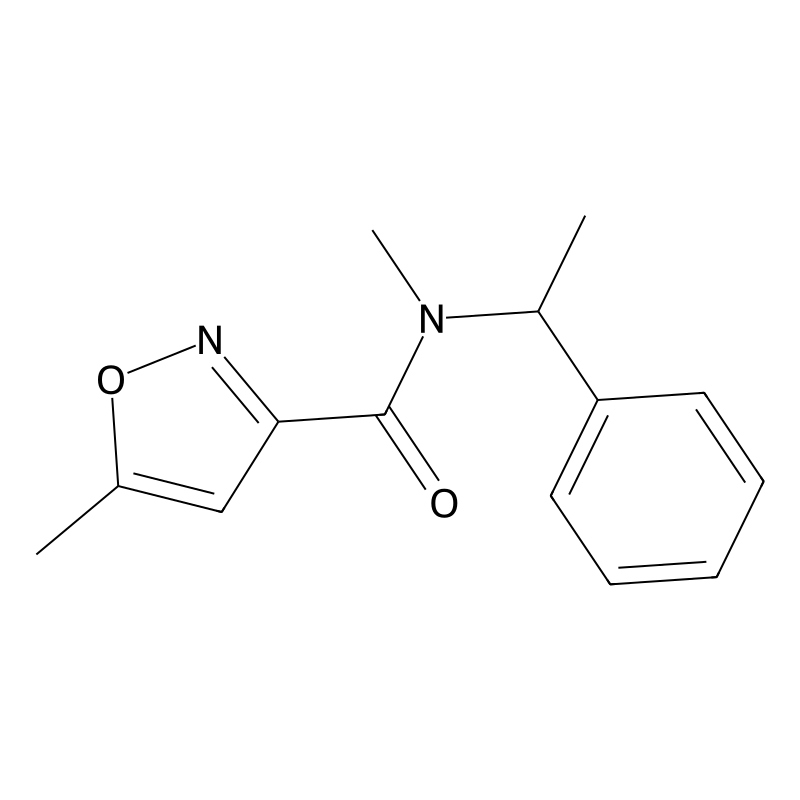

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

Catalog No.

S7851665

CAS No.

M.F

C14H16N2O2

M. Wt

244.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

IUPAC Name

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-10-9-13(15-18-10)14(17)16(3)11(2)12-7-5-4-6-8-12/h4-9,11H,1-3H3

InChI Key

SYAZFNCCIFFTNA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N(C)C(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C(C)C2=CC=CC=C2

DMPOC is a bioisostere of thalidomide and an analog of pomalidomide and lenalidomide. This compound has been studied as a potential antitumor, anti-inflammatory, and immunomodulatory agent. The substitution of the pyridine ring with an oxazole ring makes DMPOC less toxic than thalidomide, and the replacement of the phthalimide moiety with an oxazole ring does not affect its biological activity.

DMPOC is a white crystalline solid with a molecular formula of C18H18N2O2 and a molar mass of 298.35 g/mol. The melting point of DMPOC is 242-244 °C, and it is slightly soluble in water but highly soluble in organic solvents such as DMSO and DMF. The compound's purity can be measured using HPLC or NMR spectroscopy.

DMPOC can be synthesized through a multistep process starting from commercially available starting materials. This synthesis involves the condensation of a substituted aniline with a substituted pyridine-2-carboxaldehyde to form an oxazole intermediate, which is then cyclized to form DMPOC. The synthesized compound was characterized by various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Various analytical methods have been used to quantify DMPOC in different matrices. These methods include HPLC, LC-MS/MS, and NMR spectroscopy. For biological studies, ELISA and flow cytometry can be used to measure cell viability and cytokine release.

DMPOC has been shown to have anti-inflammatory, immunomodulatory, and antitumor activities. The compound can inhibit the production of various cytokines such as TNF-α, IL-6, and IL-1β, which are involved in inflammatory diseases. DMPOC also enhances the activity of natural killer cells and T cells, which are important in antitumor immune responses. Additionally, DMPOC can inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.

Numerous studies have investigated the toxicity and safety of DMPOC in vivo and in vitro. Generally, DMPOC is considered to have good safety profiles with low toxicity. However, some studies have reported that the compound can cause mild toxicity and damage to some organs, such as the liver and kidneys, at high doses.

DMPOC has various applications in scientific experiments, such as anti-inflammatory, immunomodulatory, and antitumor studies. Additionally, DMPOC has potential applications for treating other diseases such as Alzheimer's and Parkinson's. The compound has also been used in drug delivery systems as a carrier for hydrophobic drugs.

Currently, DMPOC is at the stage of preclinical development, and the compound's antitumor, anti-inflammatory, and immunomodulatory properties are still being explored. Some studies have reported promising results in animal models, and clinical trials are yet to be conducted to evaluate its efficacy and safety in humans.

DMPOC has potential implications in various fields of research and industry. The compound may be used to develop new drugs for inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, DMPOC has applications in drug delivery systems and biomaterials.

Although DMPOC has promising properties, there are some limitations to its application. Firstly, the compound's low solubility in water limits its bioavailability. Secondly, the detailed mechanism of DMPOC's immunomodulatory and antitumor activities is still poorly understood. Future research may address these limitations and explore the potential of DMPOC for other applications.

1. Investigating the effects of DMPOC on the gut microbiome.

2. Developing drug delivery systems for the oral administration of DMPOC.

3. Modifying the structure of DMPOC to improve its solubility and bioavailability.

4. Evaluating the mechanisms of DMPOC's antitumor activity in different cancer types.

5. Investigating the effects of DMPOC on T cell differentiation and function.

2. Developing drug delivery systems for the oral administration of DMPOC.

3. Modifying the structure of DMPOC to improve its solubility and bioavailability.

4. Evaluating the mechanisms of DMPOC's antitumor activity in different cancer types.

5. Investigating the effects of DMPOC on T cell differentiation and function.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds